![molecular formula C8H7Br2NO2 B1410026 Methyl 2,6-dibromopyridine-3-acetate CAS No. 1807035-18-2](/img/structure/B1410026.png)
Methyl 2,6-dibromopyridine-3-acetate
Overview
Description
Scientific Research Applications
Reactivity and Formation
- Formation of Pyridones: Methyl 2,6-dibromopyridine-3-acetate reacts with dilute alkali at room temperature to form 1-methyl-6-bromo-2-pyridone (Wibaut, Speekman, & Wagtendonk, 1939).
- Formation of Hydroxypyridine: Concentrated aqueous solutions of acids like sulphuric acid, phosphoric acid, acetic acid, or formic acid on 2,6-dibromopyridine at 160°C result in the formation of 2-hydroxy-6-bromopyridine (Wibaut, Haayman, & Dijk, 2010).
- Bromination of Pyridones: Bromination of 1-methyl-6-bromopyridone-2 in acetic acid forms 1-methyl-3, 5, 6-tribromopyridone-2, indicating the position of the bromine atoms (Wibaut & Wagtendonk, 2010).
Chemical Synthesis
- Palladium-Catalysed Arylation: Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands, vital for organic and medicinal chemists, has been achieved (Prajapati, Schulzke, Kindermann, & Kapdi, 2015).
- Preparation of Aminopyridine: 3-Acetylamino-5-ethoxypyridine was prepared from 3,5-dibromopyridine, providing insights into the synthesis process of similar compounds (Hertog, Falter, & Linde, 1948).
Other Applications
- Methylation Reactions: A novel Pd(OAc)2-catalyzed methylation reaction by dicumyl peroxide via aryl C−H bond activation provides a new perspective in organic synthesis (Zhang, Feng, & Li, 2008).
- Lithium-Ion Batteries: Methyl acetate, as a co-solvent in lithium-ion batteries, impacts cell lifetime and charging properties (Li et al., 2018).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(2,6-dibromopyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-7(12)4-5-2-3-6(9)11-8(5)10/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFVGWYGMQOKPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dibromopyridine-3-acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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